Cas no 483359-51-9 (2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide)

2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- STK006278
- Oprea1_752212
- 2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide
- AKOS000661600
- 483359-51-9
- BS-5101
- AKOS022084054
- 2-cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide
- CS-0327183
- 4-Pyridinepropanamide, α-cyano-N-(2-methoxyphenyl)-
- 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide
-
- インチ: 1S/C16H15N3O2/c1-21-15-5-3-2-4-14(15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20)
- InChIKey: XIAFRSMFTZNRLT-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C#N)CC1C=CN=CC=1)NC1C=CC=CC=1OC
計算された属性
- せいみつぶんしりょう: 281.116426730g/mol
- どういたいしつりょう: 281.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 75Ų
じっけんとくせい
- 密度みつど: 1.238±0.06 g/cm3(Predicted)
- ふってん: 534.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 15.41±0.70(Predicted)
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397853-1g |
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide |
483359-51-9 | 95% | 1g |
¥2234.00 | 2024-05-12 |
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide 関連文献
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamideに関する追加情報
Comprehensive Overview of 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide (CAS No. 483359-51-9)
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide (CAS No. 483359-51-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique cyano and pyridinyl functional groups, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which make it a promising candidate for modulating biological pathways.
The compound's molecular structure features a propanamide backbone with a 2-methoxyphenyl substituent and a pyridin-4-yl group, contributing to its distinct chemical behavior. Its CAS No. 483359-51-9 serves as a critical identifier in databases like PubChem and ChemSpider, where scientists frequently search for its physicochemical properties, synthesis methods, and biological activity. Recent trends in AI-driven drug design have further amplified interest in such compounds, as they are often screened for kinase inhibition or receptor binding potential.
In the context of current research hotspots, 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide aligns with the growing demand for small-molecule therapeutics. Questions like "How does 483359-51-9 interact with cellular targets?" or "What are the synthetic routes for this compound?" are commonly searched in academic and industrial circles. Its cyano group is particularly noteworthy, as it often enhances binding affinity in drug-receptor interactions, a topic frequently discussed in medicinal chemistry forums.
From a synthetic chemistry perspective, the compound's preparation typically involves multi-step reactions, including amide coupling and cyanation processes. Researchers emphasize optimizing yield and purity, given its potential as a pharmaceutical intermediate. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 483359-51-9, ensuring compliance with regulatory standards for research use.
The bioactivity profile of 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide remains an active area of investigation. Preliminary studies suggest its relevance in signal transduction pathways, making it a subject of interest for cancer research and neurological disorders. However, detailed mechanistic studies are still underway to validate these hypotheses. This aligns with the broader scientific community's focus on targeted therapies and precision medicine.
For those sourcing CAS No. 483359-51-9, quality and supplier reliability are paramount. Reputable vendors provide certificates of analysis (CoA) and material safety data sheets (MSDS), addressing common queries like "Where to buy 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide?" or "What are the storage conditions for this compound?" Proper handling and storage in anhydrous environments are recommended to maintain stability.
In summary, 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide (CAS No. 483359-51-9) represents a compelling case study in modern drug development. Its structural complexity and potential therapeutic applications make it a valuable subject for both academic and industrial research. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical synthesis.
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